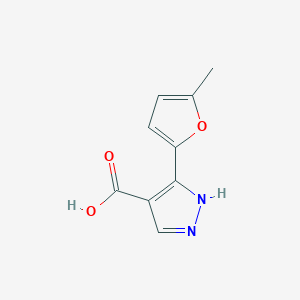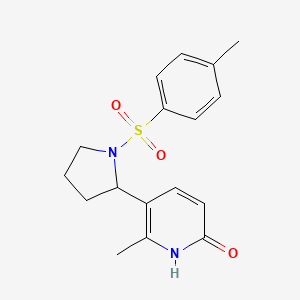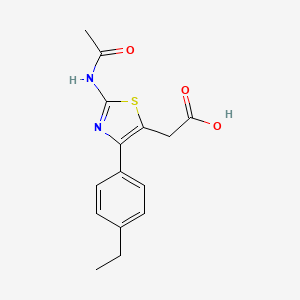
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ethylation of the Phenyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation, where the phenyl group is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: This compound has a similar thiazole ring structure but with an amino group instead of an acetamido group.
2-(2-Acetamido-4-phenylthiazol-5-yl)acetic acid: Similar structure but without the ethyl substitution on the phenyl group.
2-(2-Acetamido-4-(4-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the acetamido group and the ethyl-substituted phenyl group in 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These structural features may enhance its efficacy and selectivity in various applications compared to similar compounds.
特性
分子式 |
C15H16N2O3S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
2-[2-acetamido-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-3-10-4-6-11(7-5-10)14-12(8-13(19)20)21-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18) |
InChIキー |
WWGYPBXQDFNBCT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


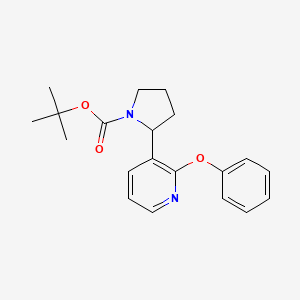

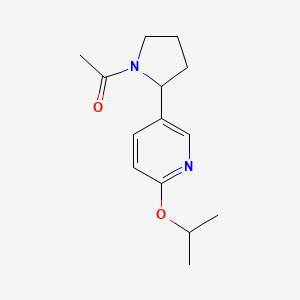
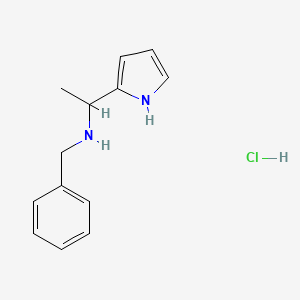


![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)


